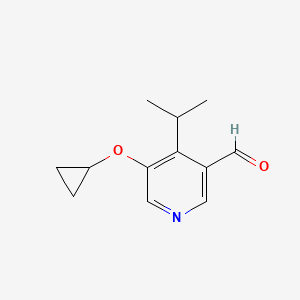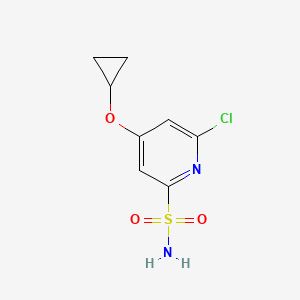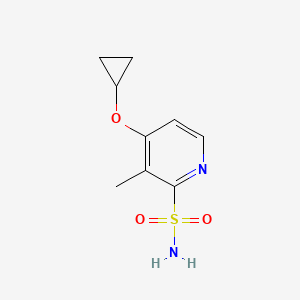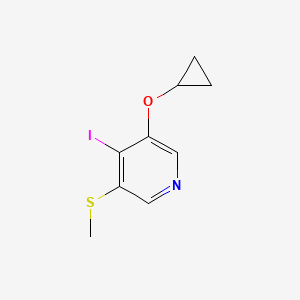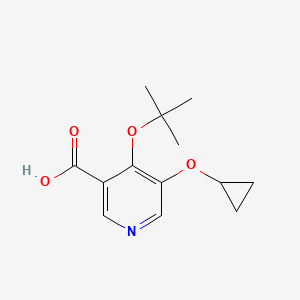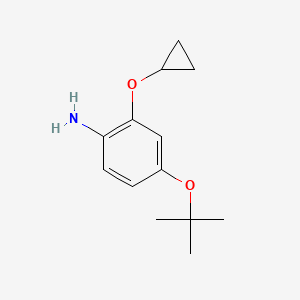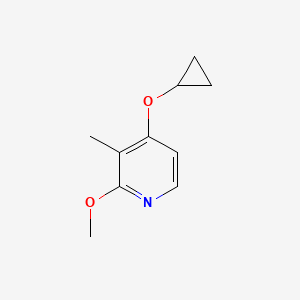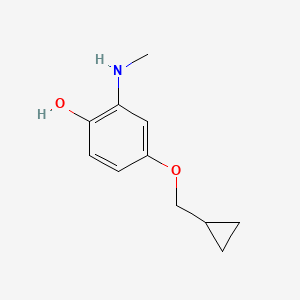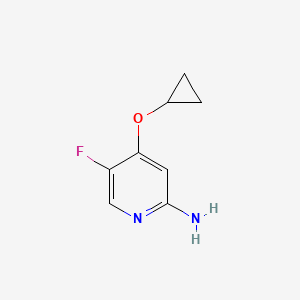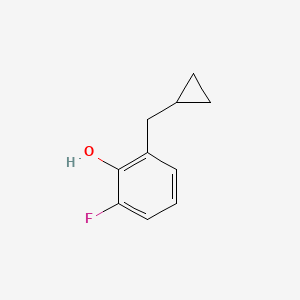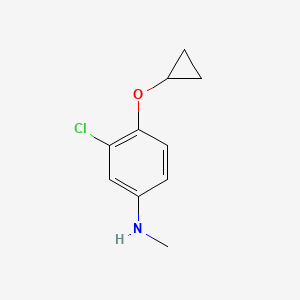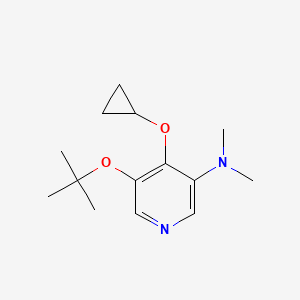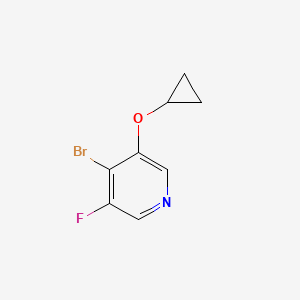
4-Bromo-3-cyclopropoxy-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-cyclopropoxy-5-fluoropyridine is a chemical compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol . It is a member of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyclopropoxy-5-fluoropyridine involves the introduction of bromine, fluorine, and cyclopropoxy groups into the pyridine ring. One common method for synthesizing fluoropyridines is through nucleophilic substitution reactions. For example, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . Similarly, the synthesis of this compound may involve the substitution of appropriate halogenated pyridine precursors with cyclopropoxy and fluorine groups under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-cyclopropoxy-5-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as potassium fluoride (KF) for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-cyclopropoxy-5-fluoropyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyridine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-cyclopropoxy-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups, such as fluorine and bromine, in the pyridine ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various cellular processes and pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Bromo-3-cyclopropoxy-5-fluoropyridine include other fluorinated pyridines, such as:
3,4-Difluoropyridine: Synthesized by nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine.
2,5-Difluoropyridine: Prepared by deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of sodium hydroxide (NaOH).
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and cyclopropoxy groups in the pyridine ring makes this compound particularly interesting for various research applications.
Eigenschaften
Molekularformel |
C8H7BrFNO |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
4-bromo-3-cyclopropyloxy-5-fluoropyridine |
InChI |
InChI=1S/C8H7BrFNO/c9-8-6(10)3-11-4-7(8)12-5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
HAYFTUNCATXJGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CN=CC(=C2Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


